5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine
Overview
Description
Imidazole and triazole are examples of five-membered heterocyclic compounds that possess nitrogen atoms . They are known for their broad range of chemical and biological properties and are used in the development of new drugs .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between different organic compounds. For instance, the synthesis of imidazole was first made by glyoxal and ammonia . Triazoles can be synthesized through a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis
These compounds contain nitrogen atoms, which can bear a hydrogen atom or form a pyrrole type nitrogen . They can show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications
Synthesis of Pyridazinones and Pyridazines:
- Sayed et al. (2002) explored the synthesis of pyridazinones and pyridazine-6-imines through key intermediate propanals derived from compounds structurally related to benzo[d]thiazol-2(3H)-imine derivatives. This research contributes to the versatile chemistry of thiazole derivatives and their applications in creating complex heterocyclic compounds (Sayed, Khalil, Ahmed, & Raslan, 2002).
Exploration of Cycloaddition and Cyclocondensation Reactions:
- Sokolov et al. (2012) studied the behavior of methyl 3,3,3-trifluoro-2-(thiazol-2-ylimino)propionate in various cycloaddition and cyclocondensation reactions, resulting in the formation of derivatives like thiazolo[3,2-a][1,3,5]triazine and various dihydroimidazo[2,1-b]thiazol-5(6H)-one derivatives. These findings reveal the potential of thiazole-imine compounds in synthesizing novel heterocyclic structures with potential applications in various fields (Sokolov, Aksinenko, Epishina, & Goreva, 2012).
One-pot Synthesis of Thiazol-2(3H)-imine Derivatives:
- El-Sawah et al. (2020) developed a one-pot synthesis method for thiazol-2(3H)-imine derivatives, showcasing the chemical versatility of thiazole derivatives. This method simplifies the synthesis process, potentially making these compounds more accessible for further research and application in various scientific domains (El-Sawah, Loksha, Elrazaz, Abboud, Webster, & Abouzid, 2020).
Industrial Applications
The industrial applications of thiazol-2(3H)-imine derivatives have been explored in various studies, indicating their potential in material science and corrosion protection.
Corrosion Inhibition for Mild Steel:
- Chugh et al. (2019) investigated the use of N-(benzo[d]thiazole-2-yl)-1-phenylethan-1-imines as corrosion inhibitors for mild steel in hydrochloric acid. This research highlights the potential industrial application of thiazole-imine derivatives in protecting materials against corrosion, an essential aspect in various industries (Chugh, Singh, Thakur, Pani, Pandey, Lgaz, Chung, & Ebenso, 2019).
Synthesis and Photophysical Investigation of Chromophores:
- Khan (2020) synthesized a compound structurally related to benzo[d]thiazol-2(3H)-imine, which was investigated for its photophysical properties as a fluorescent chemosensor for metal ion detection. This study indicates the potential application of thiazole-imine derivatives in developing sensors and probes for various environmental and analytical purposes (Khan, 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
It’s likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins, thereby altering cellular processes .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine . These properties can significantly impact the bioavailability and efficacy of the compound.
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Action Environment
The action, efficacy, and stability of 5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues
Future Directions
Properties
IUPAC Name |
5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-4-5-14-10-7-8(2)6-9(3)11(10)15-12(14)13/h1,6-7,13H,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLHGJVOPOIEIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=N)S2)CC#C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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